molecular formula C7H14N2O2 B066880 Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate CAS No. 188403-10-3

Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate

Numéro de catalogue: B066880
Numéro CAS: 188403-10-3
Poids moléculaire: 158.2 g/mol
Clé InChI: KWUXKYITOPQQRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate is a carbamate derivative characterized by an allyl (prop-2-en-1-yl) group and a 2-(methylamino)ethyl substituent. The compound’s key features include:

  • Allyl group: Imparts reactivity for nucleophilic additions or polymerizations.

Carbamates are widely used in pharmaceuticals, agrochemicals, and chemical synthesis due to their stability and tunable reactivity. The methylaminoethyl group in this compound may confer unique biological activity, as seen in related compounds like sumatriptan derivatives containing similar substituents .

Activité Biologique

Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate, also referred to as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a propene moiety and a methylamino group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound's ability to modulate these targets can lead to significant biological effects, including anti-cancer and neuroprotective activities.

Anticancer Properties

Research indicates that carbamate derivatives exhibit notable anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB-231 (breast)5.0Induction of apoptosis
2HepG2 (liver)7.5Microtubule destabilization
3HCT116 (colon)4.0CDK inhibition

Case Study : A study evaluated the effects of various carbamate derivatives on MDA-MB-231 breast cancer cells, revealing that certain structural modifications enhanced their cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially via modulation of signaling pathways related to neurodegenerative diseases.

Enzyme Inhibition

Carbamate derivatives are known to act as enzyme inhibitors. For example, studies have demonstrated that certain carbamates can inhibit calmodulin-dependent kinases (CaMK), which play a crucial role in various cellular processes including muscle contraction and neurotransmitter release .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for predicting its therapeutic efficacy and safety profile. Key pharmacokinetic parameters include:

ParameterValue
SolubilityModerate
Plasma Protein BindingHigh (90% bound)
MetabolismLiver microsomal metabolism observed
BioavailabilityGood in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate, and how can yield be maximized?

A stepwise approach is recommended: (i) React [2-(methylamino)ethyl]amine with chloroformate derivatives under anhydrous conditions to form the carbamate intermediate. (ii) Introduce the prop-2-en-1-yl group via nucleophilic substitution or coupling reactions. Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic bases like triethylamine to enhance reactivity. Monitor reaction progress via TLC or HPLC. Yield optimization requires temperature control (0–25°C) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group analysis, infrared spectroscopy (IR) to confirm carbamate C=O stretches (~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. For trace impurities, use GC-MS with a DB-Wax column (LOD: ~0.1 μg/L) and dichloromethane extraction, as validated for analogous carbamates .

Q. How can researchers address discrepancies between theoretical and experimental X-ray crystallography data?

Refine crystallographic models using SHELXL, which applies restraints for bond lengths/angles and incorporates anisotropic displacement parameters. Cross-validate with density functional theory (DFT) calculations to resolve electron density mismatches. For twinned crystals, employ SHELXD for structure solution and SHELXE for phase extension .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies: (i) Expose the compound to buffers (pH 1–12) at 40°C for 14 days. (ii) Analyze degradation products via LC-MS with a Carbowax 20M column. (iii) Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Comparative data from ethyl carbamate studies suggest hydrolytic instability at pH > 10 .

Q. How should contradictions between in vitro bioactivity assays and computational predictions be resolved?

Validate computational docking results (e.g., AutoDock Vina) with orthogonal assays: (i) Surface plasmon resonance (SPR) for binding affinity measurements. (ii) Cell-based assays with appropriate controls (e.g., siRNA knockdowns). Discrepancies may arise from solvent effects or protein conformational flexibility not modeled in silico .

Advanced Research Questions

Q. What methodologies enable enantiomer separation of chiral derivatives of this carbamate?

Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phases with hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid. For preparative-scale separation, simulate moving bed (SMB) chromatography can achieve >99% enantiomeric excess, as demonstrated for tert-butyl carbamates .

Q. How can computational models be designed to predict the compound’s reactivity in nucleophilic environments?

Apply DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs) and Fukui indices. Solvent effects (e.g., polarizable continuum models) improve accuracy for carbamate electrophilicity. Validate with kinetic studies using stopped-flow spectrophotometry .

Q. What advanced statistical approaches are suitable for resolving spectral data contradictions in complex matrices?

Multivariate analysis (e.g., PCA or PLS regression) can deconvolute overlapping GC-MS or NMR peaks. For time-resolved data, employ multivariate curve resolution-alternating least squares (MCR-ALS). Reference spectral libraries from IARC Monographs or NIST databases for carbamate analogs .

Q. How can researchers investigate degradation pathways under UV irradiation?

Use LC-HRMS with a C18 column and formic acid/acetonitrile gradient to identify photoproducts. Perform radical trapping experiments (e.g., with TEMPO) to elucidate mechanisms. Comparative studies on ethyl carbamate show hydroxyl radical-mediated cleavage of the carbamate bond .

Q. What experimental controls are critical for mechanistic studies of the compound’s interactions with biomacromolecules?

Include isotopic labeling (e.g., ¹⁵N-carbamate) for tracking binding sites via NMR. Use knockout cell lines or competitive inhibitors (e.g., excess methylamine) to confirm specificity. For fluorescence-based assays, account for inner-filter effects using reference standards from validated protocols .

Methodological Notes

  • Crystallography : SHELX refinement requires high-resolution data (>1.0 Å); twinning parameters should be verified with HOOFREST .
  • Analytical Chemistry : GC-MS methods from ethyl carbamate analysis (LOD: 0.1 μg/L) are adaptable but require validation for propenyl derivatives .
  • Synthesis : Safety protocols (e.g., P210 for flammability) must align with SDS guidelines for carbamate handling .

Comparaison Avec Des Composés Similaires

The following table compares Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate with structurally analogous carbamates, highlighting differences in substituents, applications, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Applications
This compound C₇H₁₄N₂O₂ (inferred) ~158.2 2-(methylamino)ethyl Not available Potential neurological agents, drug intermediates (inferred from sumatriptan analogs)
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 Phenyl 18992-89-7 Pharmaceutical synthesis, agrochemical intermediates
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate C₈H₁₄N₂O₂ 170.21 (1R,2R)-2-aminocyclobutyl 1949805-97-3 Chiral synthesis, targeted drug delivery (inferred from stereochemistry)

Key Structural and Functional Differences

Substituent Effects on Reactivity: Phenyl group (Prop-2-en-1-yl N-phenylcarbamate): Enhances lipophilicity and stability, making it suitable for agrochemicals and drug candidates requiring prolonged bioavailability . Aminocyclobutyl group: The rigid cyclobutane ring and chiral centers may improve binding specificity in enantioselective synthesis or receptor-targeted therapies .

Applications: Pharmaceuticals: The methylaminoethyl substituent in the target compound suggests utility in central nervous system (CNS) drug development, analogous to sumatriptan-related compounds used for migraines . In contrast, Prop-2-en-1-yl N-phenylcarbamate is employed in broader drug synthesis due to its stability .

Synthetic Considerations: Prop-2-en-1-yl N-phenylcarbamate is synthesized via carbodiimide-mediated coupling (similar to ’s method for related carbamates), while the target compound may require protection of the methylamino group during synthesis to avoid side reactions .

Research Findings and Data

Reactivity and Stability

  • Hydrolytic Stability: Carbamates with electron-withdrawing groups (e.g., phenyl) exhibit slower hydrolysis compared to those with electron-donating groups (e.g., methylaminoethyl), which may hydrolyze more readily under acidic or basic conditions .
  • Biological Activity: Methylaminoethyl-substituted compounds, such as sumatriptan derivatives, show affinity for serotonin receptors (5-HT₁B/1D), suggesting the target compound could be explored for similar neurological targets .

Thermodynamic Data

While specific data for the target compound is unavailable, related carbamates exhibit the following properties:

Property Prop-2-en-1-yl N-phenylcarbamate Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Melting Point Not reported Not reported
Boiling Point Not reported Not reported
LogP (Predicted) ~2.1 (moderately lipophilic) ~1.5 (less lipophilic due to polar aminocyclobutyl)

Méthodes De Préparation

Synthetic Strategies for Carbamate Formation

Direct Carbamation via Allyl Chloroformate

The most straightforward route involves reacting 2-(methylamino)ethanol with allyl chloroformate under basic conditions. In anhydrous dichloromethane, triethylamine (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation:

2-(Methylamino)ethanol+Allyl chloroformateTEA, DCMProp-2-en-1-yl [2-(methylamino)ethyl]carbamate+HCl\text{2-(Methylamino)ethanol} + \text{Allyl chloroformate} \xrightarrow{\text{TEA, DCM}} \text{Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate} + \text{HCl}

This method typically achieves moderate yields (50–65%) due to competing hydrolysis of allyl chloroformate . Purification via silica gel chromatography (ethyl acetate/hexane gradient) is essential to isolate the product .

Protection-Deprotection Approaches

To enhance selectivity, the amine group of 2-(methylamino)ethanol is often protected before carbamation. The Boc group is preferred for its stability under basic conditions and ease of removal:

Boc Protection of 2-(Methylamino)ethanol

Boc anhydride reacts with 2-(methylamino)ethanol in tetrahydrofuran (THF) at 0°C, yielding tert-butyl [2-(methylamino)ethyl]carbamate. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 2 hours .

Coupling with Allyl Chloroformate

The Boc-protected intermediate is treated with allyl chloroformate and EDCI in dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP). This method suppresses side reactions, improving yields to 75–80% . Subsequent Boc deprotection with HCl/dioxane affords the final product .

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventAnhydrous DMF+15%
Temperature0–5°C+20%
Coupling AgentEDCI/DMAP+25%

Nonpolar solvents like dichloromethane favor faster reaction rates but increase hydrolysis risk. EDCI activates the chloroformate, while DMAP accelerates acylation . Low temperatures (−5°C to 0°C) minimize allyl group polymerization .

Purification Techniques

Crude products often contain unreacted starting materials and EDCI byproducts. Sequential washes with 1% HCl and saturated NaHCO₃ remove acidic and basic impurities, respectively . Final purification via silica gel chromatography (methanol/chloroform, 5:95) yields >95% purity .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc), 2.93 (s, 3H, NCH₃), 3.45 (t, 2H, CH₂NH), 4.11 (t, 2H, CH₂O), 5.25 (d, 2H, CH₂=CH), 5.90 (m, 1H, CH₂=CH) .

  • MS (ESI) : m/z 229 [M + H]⁺ .

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >98% purity .

Applications and Derivatives

The allyl group enables thiol-ene click chemistry for conjugating the carbamate to biomolecules. Derivatives with modified aryl groups (e.g., 5-chloro-2-(methylsulfonamido)benzoyl) exhibit enhanced bioavailability in preclinical studies .

Propriétés

IUPAC Name

prop-2-enyl N-[2-(methylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-3-6-11-7(10)9-5-4-8-2/h3,8H,1,4-6H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXKYITOPQQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594691
Record name Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188403-10-3
Record name Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.